Steric & Lipophilic Differentiation: Isobutyl vs. N-Butyl
The target compound carries a branched isobutylamino group (N-CH₂CH(CH₃)₂) at the 4-position, whereas the closest linear analog N-butyl-6-chloropyrimidin-4-amine (CAS 26423-00-7) bears an unbranched N-butyl chain. The isobutyl group introduces greater steric bulk proximal to the pyrimidine core (branching at the β-carbon) while maintaining an identical heavy-atom count (C₈H₁₂ClN₃, MW 185.65 g/mol). This branching reduces the number of freely rotatable bonds from 3 (N-butyl) to 2 (N-isobutyl) , restricting conformational flexibility and potentially enhancing binding-site complementarity in kinase ATP pockets. The predicted cLogP difference between the branched and linear isomers is estimated at approximately 0.2–0.5 log units lower for the isobutyl variant , which can influence passive membrane permeability and off-target binding.
Estimated ΔcLogP: −0.2 to −0.5
| Evidence Dimension | Number of rotatable bonds (flexibility) and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Rotatable bonds: 2; Molecular weight: 185.65 g/mol |
| Comparator Or Baseline | N-butyl-6-chloropyrimidin-4-amine (CAS 26423-00-7): Rotatable bonds: 3; cLogP estimated ~0.3 units higher than target |
| Quantified Difference | Δ rotatable bonds = −1 (reduced conformational flexibility); estimated ΔcLogP ≈ −0.2 to −0.5 |
| Conditions | Computed molecular properties based on SMILES: CC(C)CNC1=CC(Cl)=NC=N1 (target) vs. CCCCNC1=CC(Cl)=NC=N1 (comparator) |
Why This Matters
Reduced rotatable bonds and lower logP can improve ligand efficiency and selectivity in kinase inhibitor optimization, making the isobutyl variant a preferred starting scaffold when target engagement requires restricted conformational entropy.
